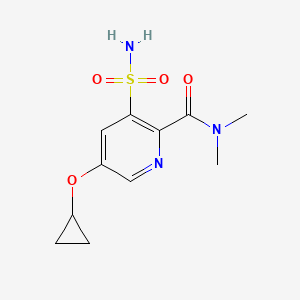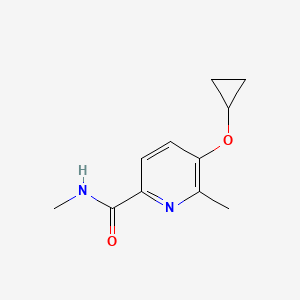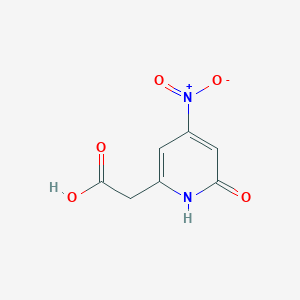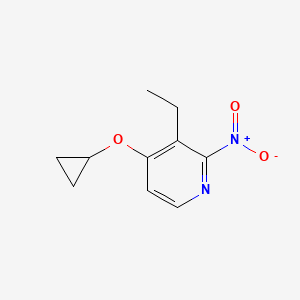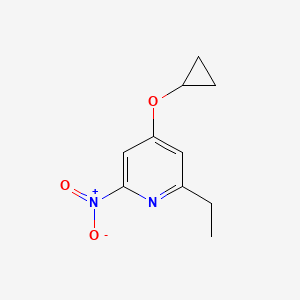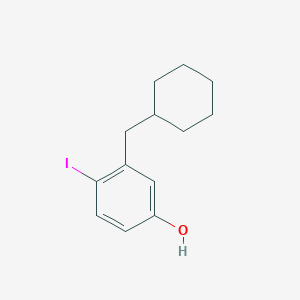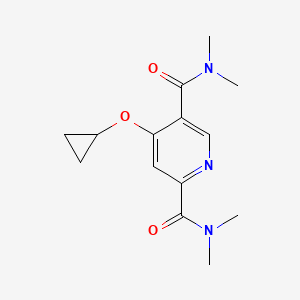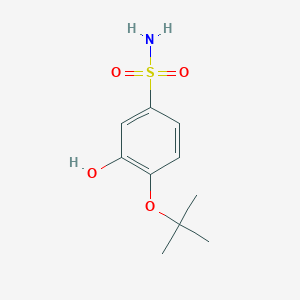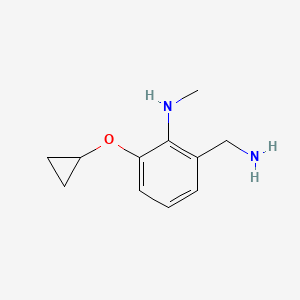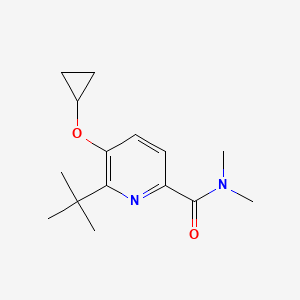
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.351 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the reaction of 6-tert-butyl-5-hydroxy-N,N-dimethylpicolinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-3-amine: This compound shares a similar core structure but differs in the functional groups attached to the pyridine ring.
This compound analogs: These analogs may have variations in the substituents on the cyclopropoxy or tert-butyl groups, leading to differences in their chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
6-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)13-12(19-10-6-7-10)9-8-11(16-13)14(18)17(4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
QMJWUZMZCKCPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=N1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




